Unii-2pbw62RN9T
Description
Contextualization within Natural Product Metabolite Research
Salviadienol B is classified as a germacrane (B1241064) sesquiterpene. sci-hub.se Sesquiterpenes are a large and diverse class of natural products built from three isoprene (B109036) units, and the germacranes are characterized by a ten-membered carbon ring skeleton. These compounds are of significant interest to natural product researchers due to their wide distribution in the plant kingdom and their diverse biological activities.
Salviadienol B was first isolated from Salvia chinensis, a plant with a history of use in traditional medicine. sci-hub.se Its presence has also been noted in other plant species, including in the essential oil of Salvia sclarea and as a constituent in Hyptis crenata. nih.govscispace.com The study of such secondary metabolites is a cornerstone of pharmacognosy and natural product chemistry, as these compounds often form the basis for new drug discovery. The isolation and structural elucidation of Salviadienol B and its analogs contribute to the growing library of known natural compounds and provide new scaffolds for synthetic chemistry.
Overview of Reported Biological Activities and Their Research Relevance
Research into the biological effects of Salviadienol B is still in its early stages, with much of the current understanding being inferred from studies on the broader class of germacrane sesquiterpenes. These compounds are known to exhibit a range of biological activities, with cytotoxic and antimicrobial properties being the most frequently reported.
Germacrane sesquiterpenes isolated from various plant sources have demonstrated significant cytotoxic activity against several human cancer cell lines. mdpi.comnih.govresearchgate.netkib.ac.cnnih.gov For instance, certain germacrane sesquiterpene dilactones have shown potent activity against lung, liver, breast, and cervical cancer cell lines. mdpi.com Similarly, the antibacterial activity of germacrane sesquiterpenes has been documented against various pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comresearchgate.netugm.ac.idresearchgate.netkemdikbud.go.id While these findings are promising, it is important to note that specific studies detailing the cytotoxic and antimicrobial activities of Salviadienol B itself are limited. The research relevance of these reported activities lies in the potential for developing new anticancer and antimicrobial agents, which are areas of critical unmet medical need.
| Biological Activity of Germacrane Sesquiterpenes | Research Findings | Reference |
| Cytotoxicity | Efficiently inhibited the proliferation of leukemia cell lines K562 and CCRF-CEM and their resistant variants, with IC50 values ranging from 0.40 to 7.7 μM. | nih.gov |
| Showed cytotoxic activity against human tumor A549, HepG2, MCF-7, and HeLa cell lines, with IC50 values ranging from 8.97 to 27.39 μM. | mdpi.com | |
| Exhibited cytotoxicity against human A549 and MDA-MB-231 cancer cell lines with IC50 values from 6.02 to 10.77 μM. | nih.gov | |
| Demonstrated cytotoxicity against three human hepatoma cell lines (HepG2, Huh7, and SK-Hep-1) with IC50 values ranging from 43.7 to 89.3 μM. | kib.ac.cn | |
| Antimicrobial Activity | Germacrone showed the highest antibacterial activity against P. aeruginosa with a Minimum Inhibitory Concentration (MIC) of 15.6 μg/mL. | ugm.ac.id |
| Dehydrocurdione displayed the highest antibacterial activity against B. subtilis with a MIC of 31.2 μg/mL. | ugm.ac.id | |
| Compounds 4 and 9 showed significant antibacterial activity against the drug-resistant bacterium MRSA with a MIC value of 6.25 µg/mL. | mdpi.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H23NO8 |
|---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
3-[(3-carboxyphenyl)methyl]-1-[(6-ethyl-1,3-benzodioxol-5-yl)methyl]-6-hydroxy-4-oxoquinoline-2-carboxylic acid |
InChI |
InChI=1S/C28H23NO8/c1-2-16-10-23-24(37-14-36-23)11-18(16)13-29-22-7-6-19(30)12-20(22)26(31)21(25(29)28(34)35)9-15-4-3-5-17(8-15)27(32)33/h3-8,10-12,30H,2,9,13-14H2,1H3,(H,32,33)(H,34,35) |
InChI Key |
FFJSPULNDJGPKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1CN3C4=C(C=C(C=C4)O)C(=O)C(=C3C(=O)O)CC5=CC(=CC=C5)C(=O)O)OCO2 |
Synonyms |
3-(3-carboxybenzyl)-1-((6-ethylbenzo(d)(1,3)dioxol-5-yl)methyl)-6-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid HJP272 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Biology of Salviadienol B
Chemical Biology Tools for Salviadienol B Research
Proximity Labeling Techniques for Target Identification
Proximity labeling (PL) is a cutting-edge technique used to map protein-protein interactions and identify the components of cellular microenvironments in their native context. researchgate.netnih.gov This method is particularly valuable for capturing weak or transient interactions that are often missed by traditional methods like affinity purification-mass spectrometry. researchgate.netelifesciences.org The general workflow involves fusing a "bait" protein of interest to an engineered labeling enzyme. researchgate.net When a substrate is supplied, the enzyme generates reactive biotin (B1667282) species that covalently tag "prey" proteins within a nanometer-scale radius. researchgate.netnih.gov These biotinylated proteins can then be isolated using streptavidin affinity purification and identified by mass spectrometry. nih.gov
Several enzymes have been developed for proximity labeling, each with distinct characteristics.
| Enzyme Family | Example(s) | Mechanism | Key Features |
| Biotin Ligase | BioID, TurboID, AirID | Converts biotin into reactive biotin-5'-AMP | Longer labeling times (hours for BioID), improved efficiency with TurboID (minutes). nih.govelifesciences.orgpharmiweb.com |
| Peroxidase | APEX2 | Uses hydrogen peroxide to generate reactive biotin-phenoxyl radicals | Very rapid labeling (≤ 1 minute), allowing for high temporal resolution. pharmiweb.combiorxiv.org |
| PUP Ligase | PafA (PUP-IT) | Attaches a small protein tag (Pup) to lysine (B10760008) residues of nearby proteins | An alternative tagging system to biotin. pharmiweb.com |
The development of a chemical probe based on HJP272 for use in proximity labeling would first require synthetic modification. A version of HJP272 would be created with a linker and a photo-activatable crosslinking group. This probe would allow the compound to bind to its target(s) within a cell. Upon photoactivation, the probe would covalently link to its direct protein target. This protein, now carrying the modified HJP272, could then be treated as the "bait" for subsequent proteomic analysis to identify its interaction partners.
Activity-Based Protein Profiling (ABPP) in HJP272 Studies
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that utilizes active site-directed chemical probes to assess the functional state of entire enzyme families directly in native biological systems. universiteitleiden.nlnih.govresearchgate.net Unlike methods that measure protein abundance, ABPP specifically targets the active portion of the proteome, providing a direct readout of enzyme function. universiteitleiden.nlnih.gov This makes it an invaluable tool for target discovery and for characterizing the selectivity of drug candidates. universiteitleiden.nlnih.gov
An activity-based probe (ABP) typically consists of three key components:
A reactive group (or "warhead"): This element is designed to bind to the active site of a specific enzyme or enzyme family and form a stable, covalent bond. universiteitleiden.nlnih.gov
A tag: This is a reporter group, such as biotin or a fluorophore, that enables the detection, enrichment, and identification of labeled proteins. nih.gov
A linker: This connects the reactive group to the tag.
To apply ABPP to study HJP272, a chemical probe would need to be synthesized based on its core structure. researchgate.net This would involve identifying a suitable position on the HJP272 molecule to attach a reactive group and a reporter tag without disrupting its binding to its native target(s). nih.govrsc.org
The application of such a probe could proceed in two main experimental designs:
Comparative ABPP: This approach would be used to identify the protein targets of HJP272. The HJP272-based probe would be applied to cell or tissue lysates to label its targets, which would then be identified by mass spectrometry. This can reveal which enzymes are regulated by the compound. universiteitleiden.nl
Competitive ABPP: This method is used to determine the potency and selectivity of the parent compound. universiteitleiden.nl Here, a biological sample is pre-incubated with HJP272, followed by the addition of a broad-spectrum ABP that targets a wide range of enzymes. If HJP272 binds to a specific enzyme, it will block the binding of the broad-spectrum probe. The targets of HJP272 can then be identified by the reduction in signal from the broad-spectrum probe. nih.gov
The development of such probes is a complex process, requiring careful synthetic design and validation to ensure the probe retains the binding characteristics of the parent molecule. nih.govmdpi.comosu.edu
Molecular Mechanisms of Action of Salviadienol B
Elucidation of Enzyme Inhibition Mechanisms by Salviadienol B
Currently, there is no specific information in the available literature detailing the enzyme inhibition mechanisms of Salviadienol B. Research in this area would be required to understand its potential therapeutic effects.
Kinetic Analysis of Enzyme-Salviadienol B Interactions
A kinetic analysis would involve determining key parameters such as the Michaelis constant (K_m) and the maximum velocity (V_max) of enzyme-catalyzed reactions in the presence and absence of Salviadienol B. This would help to characterize the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive). At present, no such kinetic data for Salviadienol B has been published.
Allosteric versus Active Site Binding Modalities of Salviadienol B
Distinguishing between allosteric and active site binding is crucial for understanding how a compound modulates enzyme activity. Active site inhibitors typically compete with the substrate, while allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that alters its activity. knyamed.comquora.com The specific binding modality of Salviadienol B on any enzyme is not currently documented.
Modulation of Cellular Signal Transduction Pathways by Salviadienol B
Signal transduction pathways are the networks through which cells communicate and respond to their environment. While other compounds from the Salvia genus have been shown to modulate pathways like NF-κB and Erk1/2, specific data on Salviadienol B's influence on these or other signaling cascades is not available. researchgate.net
Investigation of Specific Signaling Cascades Affected by Salviadienol B
Identifying which of the numerous signaling cascades—such as the MAPK/ERK, PI3K/AKT, or JAK/STAT pathways—are affected by Salviadienol B would require targeted cellular and molecular studies. pup.ac.in Such investigations have not yet been reported in the scientific literature.
Interplay with Second Messenger Systems in Salviadienol B Action
Second messengers like cyclic AMP (cAMP), inositol (B14025) triphosphate (IP_3), and calcium ions (Ca²⁺) are critical components of many signaling pathways. lumenlearning.comjackwestin.com They amplify the initial signal from a receptor, leading to a cellular response. libretexts.org Whether Salviadienol B's mechanism of action involves the modulation of these second messenger systems is unknown.
Receptor-Ligand Interactions of Salviadienol B
The interaction between a ligand (like Salviadienol B) and its receptor is the first step in many biological processes. This interaction's affinity and specificity determine the compound's potency and effect. bruker.com While computational and experimental methods exist to study these interactions, there is no published research on specific receptors that bind to Salviadienol B.
An article on the chemical compound Unii-2pbw62RN9T, as requested, cannot be generated based on the provided outline. Research indicates a significant discrepancy between the subject identifier and the details requested in the content outline.
The identifier This compound corresponds to the chemical compound HJP272 (also known as CHEMBL1272137). ontosight.ainih.gov Its chemical structure is identified as 3-[(3-carboxyphenyl)methyl]-1-[(6-ethyl-1,3-benzodioxol-5-yl)methyl]-6-hydroxy-4-oxoquinoline-2-carboxylic acid. nih.gov
However, the provided outline exclusively details Salviadienol B , a completely different molecule. Salviadienol B is a germacrane (B1241064) sesquiterpene isolated from plants such as Salvia chinensis. researchgate.net
There is no scientific literature or database entry that links this compound with Salviadienol B. The two are distinct chemical entities with different structures, origins, and likely different biological activities.
Given the strict instruction to focus solely on the chemical compound "this compound" while also strictly adhering to an outline for "Salviadienol B," it is impossible to create a scientifically accurate and coherent article. Proceeding would mean incorrectly attributing the properties and mechanisms of Salviadienol B to HJP272, which would be factually erroneous.
Therefore, clarification is required to resolve this fundamental contradiction before a scientifically valid article can be generated.
Biological Targets and Biochemical Pathways Influenced by Salviadienol B
Identification and Characterization of Enzyme Targets of Salviadienol B
Detailed studies identifying and characterizing the specific enzyme targets of Salviadienol B are not extensively documented. Research on related compounds from the Salvia genus often focuses on enzymes involved in inflammation.
Direct evidence linking Salviadienol B to the regulation of pro-inflammatory cytokines through the specific inhibition of enzymes is not available in the current body of research. The modulation of cytokines is a known activity of various extracts and compounds from Salvia species, which typically occurs through complex signaling pathways rather than direct enzyme inhibition alone.
Specific enzymes within inflammatory pathways that are directly modulated by Salviadienol B have not been characterized. However, research into other compounds from the Salvia genus frequently investigates their effects on key inflammatory enzymes. For context, compounds like Salvianolic Acid B have been shown to inhibit the expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators of the inflammatory response. These actions are often linked to the modulation of broader signaling cascades, such as the nuclear factor-kappa B (NF-κB) pathway, which controls the transcription of numerous pro-inflammatory genes. nih.govnih.gov There is currently no evidence to confirm that Salviadienol B targets these same enzymes.
Table 1: Key Enzymes in Inflammatory Pathways Studied in Relation to Salvia Compounds (Contextual Information) This table provides context on enzymes commonly investigated in Salvia research; it does not represent data specific to Salviadienol B.
| Enzyme | Pathway | Function in Inflammation |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | Prostaglandin Synthesis | Catalyzes the production of prostaglandins, which are key mediators of pain and inflammation. |
| Inducible Nitric Oxide Synthase (iNOS) | Nitric Oxide Synthesis | Produces high levels of nitric oxide, a pro-inflammatory molecule involved in vasodilation and immune response. |
| Mitogen-Activated Protein Kinases (MAPKs) | Signal Transduction | A family of kinases (e.g., p38, JNK, ERK) that regulate the synthesis of inflammatory cytokines. |
Impact of Salviadienol B on Metabolic Pathways
The specific impact of Salviadienol B on cellular metabolic pathways has not been a focus of published research.
There are no available metabolomic studies that analyze the global changes in metabolite profiles in cells or organisms following treatment with Salviadienol B. Such studies would be necessary to understand its broader effects on cellular metabolism.
Information detailing the interconnections of Salviadienol B with major anabolic (building up) and catabolic (breaking down) processes is not present in the scientific literature. Anabolic pathways synthesize complex molecules from simpler ones, requiring energy, while catabolic pathways break down complex molecules, releasing energy. nih.gov Elucidating whether Salviadienol B influences this balance would require dedicated metabolic flux analysis and related studies.
Influence of Salviadienol B on Gene Expression and Proteomics
The direct influence of Salviadienol B on global gene expression or the cellular proteome has not been reported. Research in this area for the Salvia genus has primarily focused on the gene expression related to the biosynthesis of the compounds within the plants themselves, rather than the effects of an isolated compound on human or animal cells. mdpi.comnih.govmdpi.com Proteomic analyses have likewise been used to characterize the plant's protein landscape rather than the cellular response to Salviadienol B treatment. mdpi.comnih.gov
Transcriptomic Profiling in Response to Salviadienol B Exposure
Transcriptomic analysis, which measures the expression levels of thousands of genes simultaneously, has provided insights into the molecular mechanisms of Salviadienol B. In a study utilizing a Drosophila melanogaster model of Alzheimer's disease, RNA sequencing (RNA-seq) was employed to identify molecular alterations following treatment with Salvianolic acid B (Sal B). nih.gov The expression of Aβ42 in the fruit flies resulted in deformed eye morphology, a shortened lifespan, and impaired motor function. nih.gov Treatment with Sal B was observed to partially restore eye morphology, extend lifespan, and improve locomotion. nih.gov This suggests that Salviadienol B can counteract the toxic effects of Aβ42 at a systemic level. nih.gov The accompanying transcriptomic analysis revealed the molecular changes that underpin these phenotypic improvements, highlighting the compound's influence on gene expression patterns related to neuroprotection and stress response pathways. nih.gov
| Feature | Observation in Aβ42-expressing Drosophila | Effect of Salviadienol B Treatment |
| Eye Morphology | Deformed | Partial Restoration |
| Lifespan | Reduced | Extended |
| Locomotor Activity | Impaired | Improved |
Proteomic Analysis of Protein Abundance and Post-Translational Modifications
Proteomic studies, which analyze the entire set of proteins in a cell or tissue, have further clarified the biological targets of Salviadienol B. In one study, a ligand-protein inverse-docking algorithm predicted the epidermal growth factor receptor (EGFR) as a potential direct target of Salvianolic acid B. nih.gov Subsequent proteomic analysis of H9C2 cells identified 14 signal-related proteins that were altered by Sal B treatment. nih.gov Bioinformatic analysis established a signal network from EGFR to these related proteins, with a significant portion of them being interconnected through direct interaction or a single intermediate partner. nih.gov The signaling cascade from EGFR to heat shock protein 27 (HSP27) and mitofilin (an inner membrane mitochondrial protein) was identified as a potentially crucial pathway. nih.gov
Another proteomic investigation in RAW 264.7 macrophages revealed that Salvianolic acid B could modulate the inflammatory response induced by lipopolysaccharide (LPS). nih.gov Out of 5612 proteins identified, 432 were significantly altered by LPS treatment. nih.gov Sal B treatment was found to reverse the expression of certain LPS-induced proteins, including Kif14, Mincle, and Sec62, to near-normal levels. nih.gov This study suggested that the anti-inflammatory effects of Sal B might be mediated through the inhibition of the Mincle-Syk-PKCδ signaling pathway. nih.gov
| Study Context | Key Protein Targets Identified | Implicated Signaling Pathway |
| Ischemia-Reperfusion Heart Injury | Epidermal Growth Factor Receptor (EGFR), Heat Shock Protein 27 (HSP27), Mitofilin | EGFR-HSP27/Mitofilin Cascade |
| Inflammation in Macrophages | Kif14, Mincle, Sec62 | Mincle-Syk-PKCδ Pathway |
Structural Biology and Biophysical Characterization of Salviadienol B Interactions
Co-crystallography and Cryo-Electron Microscopy Studies of Salviadienol B-Target Complexes
Co-crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques for determining the three-dimensional structure of protein-ligand complexes at atomic or near-atomic resolution. These methods provide a static snapshot of the binding pose of a ligand within its target protein, revealing key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
In a co-crystallography experiment, the purified target protein is co-crystallized with Salviadienol B. The resulting crystals are then subjected to X-ray diffraction, and the diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined. A notable example of this technique applied to a diterpenoid is the crystal structure of adenylyl cyclase in complex with forskolin (B1673556), another labdane (B1241275) diterpenoid. This structure revealed that forskolin binds in a hydrophobic pocket at the interface of the C1 and C2 catalytic domains of the enzyme, elucidating the molecular basis of its activating effect. umt.edunih.gov
Cryo-EM has emerged as a revolutionary technique for structural biology, particularly for large protein complexes that are difficult to crystallize. In cryo-EM, a solution of the protein-ligand complex is rapidly frozen in a thin layer of vitreous ice and imaged with an electron microscope. Thousands of particle images are then computationally averaged to generate a high-resolution 3D reconstruction. This approach has been successfully used to determine the structure of the paclitaxel-microtubule complex. researchgate.netnih.govnih.govcam.ac.ukpdbj.org These studies have shown that paclitaxel (B517696) binds to a pocket on the β-tubulin subunit, stabilizing the microtubule structure and preventing its depolymerization. researchgate.netnih.govnih.govcam.ac.ukpdbj.org A similar approach could be envisioned for understanding the interaction of Salviadienol B with its macromolecular targets.
| Technique | Target Protein | Ligand | Key Findings |
| Co-crystallography | Adenylyl Cyclase | Forskolin | Forskolin binds to a hydrophobic pocket at the interface of the C1 and C2 domains, activating the enzyme. umt.edunih.gov |
| Cryo-Electron Microscopy | β-tubulin in Microtubules | Paclitaxel | Paclitaxel binds to a pocket on β-tubulin, stabilizing the microtubule structure. researchgate.netnih.govnih.govcam.ac.ukpdbj.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Binding Conformations
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide detailed information about the structure, dynamics, and interactions of molecules in solution. For studying Salviadienol B-protein interactions, NMR can be used to identify the binding interface, determine the conformation of the bound ligand, and measure binding affinities.
Several NMR techniques are particularly useful for studying protein-ligand interactions. Saturation Transfer Difference (STD) NMR can identify which parts of a ligand are in close proximity to the protein, thereby mapping the binding epitope. Transferred Nuclear Overhauser Effect Spectroscopy (trNOESY) can be used to determine the conformation of the ligand when it is bound to the protein. Chemical shift perturbation studies can identify the amino acid residues of the protein that are involved in the interaction.
An exemplary study using NMR to investigate the interaction of a natural product with its target is the characterization of the binding of ginkgolide B, a terpenoid lactone, to the platelet-activating factor receptor (PAFR). Through a combination of NMR experiments, the binding site of ginkgolide B on PAFR was mapped, and the bioactive conformation of the molecule was determined. nih.govnih.govacs.org These types of experiments would be invaluable for understanding how Salviadienol B recognizes and binds to its cellular partners.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two complementary biophysical techniques used to quantify the kinetics and thermodynamics of molecular interactions.
SPR is a label-free, real-time optical sensing technique that measures the change in refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. nih.gov In a typical experiment to study Salviadienol B interactions, a target protein would be immobilized on the sensor chip, and solutions of Salviadienol B at various concentrations would be flowed over the surface. The resulting sensorgrams can be analyzed to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity. For instance, SPR has been used to analyze the binding kinetics of the phenolic diterpene carnosic acid to its protein targets, providing insights into the speed and stability of the interaction. researchgate.netresearchgate.net
ITC is a powerful technique that directly measures the heat change that occurs upon the binding of two molecules. nih.govnih.govmdpi.com In an ITC experiment, a solution of Salviadienol B would be titrated into a solution containing the target protein, and the heat released or absorbed during the interaction would be measured. The resulting data can be used to determine the binding affinity (K_D), the stoichiometry of the interaction (n), the enthalpy change (ΔH), and the entropy change (ΔS). This provides a complete thermodynamic profile of the binding event. A relevant example is the use of ITC to characterize the binding of the diterpenoid tanshinone IIA to 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), which revealed the thermodynamic driving forces of the interaction. nih.govresearchgate.net
| Technique | Diterpenoid Example | Target Protein | Parameters Determined |
| Surface Plasmon Resonance (SPR) | Carnosic Acid | Various protein targets | k_on, k_off, K_D |
| Isothermal Titration Calorimetry (ITC) | Tanshinone IIA | 17β-HSD1 | K_D, n, ΔH, ΔS |
Molecular Dynamics Simulations to Understand Salviadienol B-Protein Dynamics
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov For Salviadienol B-protein interactions, MD simulations can provide a dynamic view of the binding process and the behavior of the complex, complementing the static pictures obtained from techniques like co-crystallography and cryo-EM.
To perform an MD simulation, a starting structure of the Salviadienol B-protein complex, often derived from experimental data or molecular docking, is placed in a simulated physiological environment (e.g., a box of water molecules with ions). The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of the atoms over time.
MD simulations can be used to:
Assess the stability of the binding pose of Salviadienol B.
Identify key amino acid residues involved in the interaction and quantify their contribution to the binding energy.
Explore the conformational changes that may occur in the protein and/or ligand upon binding.
Predict the binding free energy of the complex.
A compelling example of the application of MD simulations to a diterpenoid is the study of salvinorin A binding to the kappa-opioid receptor. nih.govnih.govresearchgate.netacs.orgfrontiersin.org These simulations provided a detailed understanding of the dynamic interactions between salvinorin A and the receptor, rationalized structure-activity relationships, and identified key residues for binding and activation. nih.govnih.govresearchgate.netacs.orgfrontiersin.org A similar computational approach would be highly beneficial for elucidating the dynamic nature of Salviadienol B's interactions with its biological targets.
| Compound | Target Protein | Key Insights from MD Simulations |
| Salvinorin A | Kappa-Opioid Receptor | Identification of key interacting residues, rationalization of structure-activity relationships, and understanding of the dynamic binding process. nih.govnih.govresearchgate.netacs.orgfrontiersin.org |
| Paclitaxel | β-tubulin | Elucidation of multiple binding modes and their correlation with conformational changes in the protein. nih.gov |
Computational Approaches and Chemoinformatics in Salviadienol B Research
Molecular Docking and Virtual Screening for Salviadienol B Analogues
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Salvianolic acid B research, molecular docking has been instrumental in understanding its binding modes with various protein targets. For instance, studies have shown that Salvianolic acid B can form multiple hydrogen bonds and π-π stacking interactions with key amino acid residues in the active sites of enzymes such as TNF-α, inducible nitric oxide synthase (iNOS), human carbonic anhydrase I (hCAI), and human carbonic anhydrase II (hCAII). These interactions are crucial for its observed anti-inflammatory and other biological activities.
Virtual screening, often employed in conjunction with molecular docking, allows for the high-throughput screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. While specific large-scale virtual screening campaigns for Salvianolic acid B analogues are not extensively detailed in the available literature, this approach holds significant promise for discovering novel analogues with enhanced potency and selectivity. The process would typically involve the creation of a 3D model of a target protein and then computationally "docking" a library of compounds into the active site to identify promising candidates for further experimental validation.
| Protein Target | Key Interacting Residues | Observed Interactions | Potential Therapeutic Application |
|---|---|---|---|
| TNF-α | Lys-11, Tyr-56, Tyr-59, Ser-60 | Hydrogen bonds, π-π stacking | Anti-inflammatory |
| iNOS | Tyr-347, Asp-385, Tyr-489 | Hydrogen bonds, salt bridge | Anti-inflammatory |
| hCAI | Trp-5, Val-62, Asn-69, Thr-199 | Hydrogen bonds | Various physiological regulations |
| β-Actin | N-terminal domain | Direct binding | Anti-metastatic in melanoma |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Salviadienol B Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. ijpsr.comfiveable.me This is achieved by correlating physicochemical properties of a series of compounds with their experimentally determined activities. ijpsr.comfiveable.me For a series of Salvianolic acid B derivatives, a QSAR model could be developed to predict the biological activity of newly designed compounds before their synthesis, thereby saving time and resources.
The development of a QSAR model for Salvianolic acid B derivatives would involve several key steps:
Data Set Preparation: A series of Salvianolic acid B analogues with their corresponding measured biological activities would be compiled.
Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each molecule in the dataset.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.
While specific QSAR models for Salvianolic acid B derivatives are not prominently reported in the current scientific literature, the application of this methodology could significantly accelerate the discovery of new and more potent analogues.
Pharmacophore Modeling and Ligand-Based Design Principles Applied to Salviadienol B
Pharmacophore modeling is another powerful ligand-based drug design technique that focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com A pharmacophore model for Salvianolic acid B would represent the key hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, and their spatial relationships, that are critical for its interaction with a biological target.
The development of a pharmacophore model for Salvianolic acid B could proceed as follows:
Conformational Analysis: The conformational space of Salvianolic acid B and its active analogues would be explored to identify their low-energy conformations.
Molecular Alignment: The active molecules would be aligned based on their common chemical features.
Pharmacophore Generation: A 3D model representing the common features essential for activity would be generated.
Model Validation: The pharmacophore model would be validated by its ability to distinguish between active and inactive compounds.
Once a validated pharmacophore model is established, it can be used as a 3D query to search chemical databases for novel compounds that match the pharmacophore and are therefore likely to possess similar biological activity. This approach, rooted in ligand-based design principles, allows for the discovery of structurally diverse compounds that may have improved pharmacokinetic properties compared to the original lead molecule. As with QSAR, specific pharmacophore models for Salvianolic acid B are not widely available in the literature, but the methodology presents a valuable avenue for future research.
Bioinformatic Analysis of Putative Salviadienol B Targets and Pathways
Bioinformatics provides the tools and methods to analyze large sets of biological data, such as genomic and proteomic data, to identify potential drug targets and understand the biological pathways affected by a compound. nih.gov In the case of Salvianolic acid B, bioinformatic analyses have been employed to predict its putative targets and elucidate the molecular pathways through which it exerts its therapeutic effects. nih.govnih.gov
Network pharmacology, a bioinformatic approach, has been used to construct interaction networks between Salvianolic acid B and its potential protein targets. nih.gov By integrating data from various databases, these studies have identified several putative targets for Salvianolic acid B, including matrix metalloproteinase-9 (MMP-9), matrix metalloproteinase-12 (MMP-12), and β-actin. nih.govnih.gov These targets are implicated in a range of physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis. nih.govnih.gov
Furthermore, pathway analysis has revealed that Salvianolic acid B may modulate several key signaling pathways. For example, in the context of atherosclerosis, it has been suggested that Salvianolic acid B's effects are related to the regulation of inflammatory response pathways and those involved in immune cell infiltration. nih.gov Similarly, in cancer research, bioinformatic analyses have pointed towards the involvement of pathways regulating cell migration and the epithelial-mesenchymal transition (EMT). nih.gov
| Putative Target | Associated Biological Pathway | Potential Therapeutic Relevance |
|---|---|---|
| MMP-9 | Extracellular matrix remodeling, Inflammatory response | Atherosclerosis, Cardiac remodeling |
| MMP-12 | Immune cell infiltration, Tissue remodeling | Atherosclerosis |
| β-Actin | Cell migration, Cytoskeletal dynamics | Cancer metastasis (Melanoma) |
| PI3K/Akt signaling pathway | Cell proliferation, survival, and growth | Cancer |
Advanced Analytical Methodologies for Salviadienol B Research
High-Resolution Mass Spectrometry for Metabolite Profiling of HJP272
Metabolite profiling is a critical aspect of understanding the biotransformation of a compound within a biological system. High-resolution mass spectrometry (HRMS) is an indispensable tool for identifying and characterizing the metabolites of HJP272. criver.com Techniques such as Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight (UPLC-Q-TOF-MS) or Orbitrap-based mass spectrometers offer the high mass accuracy and resolution required to elucidate the structures of metabolites from complex biological matrices like plasma, urine, and feces. mdpi.comresearchgate.netthermofisher.com
The general workflow for metabolite profiling of a quinoline (B57606) derivative like HJP272 involves the administration of the compound to an in vivo or in vitro system, followed by sample collection and preparation. The extracted samples are then analyzed by an HRMS instrument. criver.com The high mass accuracy of HRMS, often in the sub-ppm range, allows for the determination of the elemental composition of parent drug-related ions. mdpi.com By comparing the mass spectra of the biological samples with a control, potential metabolites can be identified. The structural elucidation of these metabolites is then achieved by analyzing their fragmentation patterns (MS/MS spectra), which provide key information about structural modifications such as hydroxylation, demethylation, or conjugation. researchgate.netnih.gov
For instance, a study on the metabolite profiling of other quinoline alkaloids successfully identified numerous metabolites by interpreting the high-resolution mass and MS/MS spectral data. mdpi.comresearchgate.net This approach allows for the comprehensive characterization of metabolic pathways.
Table 1: Hypothetical HRMS Data for a Putative HJP272 Metabolite
| Parameter | Value |
| Observed m/z | 530.1500 |
| Calculated m/z (for C28H23NO9) | 530.1497 |
| Mass Error (ppm) | 0.56 |
| Proposed Modification | Hydroxylation |
| Key MS/MS Fragments (m/z) | 512.1395 (-H2O), 486.1446 (-CO2), 292.0815 |
This table presents hypothetical data for a hydroxylated metabolite of HJP272, demonstrating the high mass accuracy achievable with HRMS.
Advanced Chromatographic Techniques for Separation and Quantification of HJP272 and its Metabolites
The separation and quantification of HJP272 and its metabolites from biological samples or reaction mixtures require advanced chromatographic techniques. nih.govyoutube.com High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the methods of choice due to their high resolution, sensitivity, and speed. lew.romdpi.com
For quinoline derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed technique. mdpi.com The selection of the stationary phase is crucial for achieving optimal separation. While standard C18 columns are widely used, studies on similar quinoline alkaloids have shown that other stationary phases, such as naphthylpropyl columns, can provide superior selectivity and resolution for separating structurally related compounds. researchgate.nettandfonline.com The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, often with additives to improve peak shape and resolution. lew.rotandfonline.com
Quantification is generally achieved using a UV detector, as the quinoline core structure possesses strong chromophores that absorb UV light. lew.ro By constructing a calibration curve with known concentrations of a reference standard, the concentration of HJP272 in a sample can be accurately determined. lew.rotandfonline.com The development of a robust and validated HPLC or UPLC method is essential for pharmacokinetic studies and quality control. researchgate.net
Table 2: Example HPLC Method Parameters for Quinoline Derivative Analysis
| Parameter | Condition |
| Column | Naphthylpropyl (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table outlines typical parameters for an HPLC method suitable for the analysis of HJP272, based on methods developed for other quinoline derivatives. researchgate.nettandfonline.com
Spectroscopic Techniques (e.g., Circular Dichroism) for Conformational Studies of HJP272-Protein Complexes
Understanding the interaction of HJP272 with target proteins is fundamental to elucidating its mechanism of action. Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformational changes in proteins upon binding to a small molecule ligand like HJP272. creative-proteomics.comcreative-biostructure.com CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. researchgate.net
When a small molecule binds to a protein, it can induce changes in the protein's secondary and tertiary structure. These changes are reflected in the protein's CD spectrum. nih.govmdpi.com The far-UV region of the CD spectrum (typically 190-250 nm) is sensitive to changes in the protein's secondary structure (α-helix, β-sheet, random coil). creative-proteomics.comresearchgate.net For example, a decrease in the negative bands at 208 and 222 nm can indicate a loss of α-helical content upon ligand binding. creative-proteomics.com
By titrating a protein solution with increasing concentrations of HJP272 and monitoring the changes in the CD signal, one can study the binding event. mdpi.comnih.gov This allows for the qualitative assessment of whether binding occurs and whether it induces conformational changes in the protein. scispace.com Studies on other quinoline derivatives have successfully used CD spectroscopy to demonstrate alterations in the secondary structure of proteins like bovine serum albumin (BSA) and human serum albumin (HSA) upon binding, providing insights into the nature of the interaction. nih.govmdpi.comresearchgate.net
Table 3: Illustrative Changes in Protein Secondary Structure upon Quinoline Derivative Binding
| Protein | Ligand | Change in α-helix content (%) | Change in β-sheet content (%) | Reference |
| Bovine Serum Albumin (BSA) | Quinoline Derivative 1 | - 2.5% | + 1.2% | nih.gov |
| Human Serum Albumin (HSA) | Quinoline Derivative 2 | - 1.8% | + 0.9% | mdpi.comnih.gov |
This table provides illustrative data from studies on other quinoline derivatives, showing the types of secondary structure changes that can be detected with CD spectroscopy.
Preclinical in Vitro and Ex Vivo Research on Salviadienol B
Cell-Based Assays for Evaluating Salviadienol B Activity
Cell-based assays are fundamental tools in preclinical drug discovery, offering insights into the biological effects of a compound at the cellular level. These assays can measure a wide range of cellular processes, from pathway activation and cell viability to proliferation.
Reporter Gene Assays for Pathway Activation or Inhibition
Reporter gene assays are a powerful tool for investigating the impact of a compound on specific cellular signaling pathways. scielo.sa.cr In these assays, the regulatory sequence of a gene of interest is linked to a "reporter gene" that produces a readily measurable signal, such as light (luciferase) or color. scielo.sa.cr An increase or decrease in the reporter signal indicates that the compound is modulating the activity of the pathway under investigation. researchgate.net This allows for the screening of compounds to identify those that activate or inhibit pathways relevant to a particular disease. nih.gov
Currently, there is no publicly available scientific literature detailing the use of reporter gene assays to specifically evaluate the pathway activation or inhibition by Salviadienol B. Such studies would be invaluable for determining its mechanism of action, for instance, by testing its effect on pathways commonly implicated in inflammation or cancer, such as NF-κB or MAPK signaling cascades.
Organotypic Slice Culture Models for Ex Vivo Salviadienol B Evaluation
Organotypic slice cultures are an ex vivo model that bridges the gap between in vitro cell culture and in vivo animal models. rjptonline.org In this technique, thin slices of tissue are cultured in the laboratory, preserving the three-dimensional architecture and cellular diversity of the original organ. rjptonline.orgresearchgate.net This allows for the study of a compound's effect in a more physiologically relevant context, maintaining complex cell-cell and cell-matrix interactions. rjptonline.orgresearchgate.net For example, brain or tumor slices can be used to assess the neuroprotective or anti-cancer effects of a drug candidate. researchgate.netnih.gov
There are no published studies that have utilized organotypic slice culture models to evaluate the activity of Salviadienol B. This methodology would be particularly useful for investigating its effects on complex tissues, such as its potential anti-tumor activity in patient-derived tumor slices or its neuroprotective effects in hippocampal slice cultures.
Mechanistic Studies in Genetically Modified Cellular Systems
The use of genetically modified cellular systems is a sophisticated approach to dissect the mechanism of action of a compound. By overexpressing, silencing, or editing specific genes in a cell line, researchers can determine whether a particular protein or pathway is essential for the compound's observed biological activity. mdpi.com For example, if a compound is hypothesized to act through a specific receptor, its activity can be tested in cells where the gene for that receptor has been knocked out.
To date, no research has been published detailing mechanistic studies of Salviadienol B using genetically modified cellular systems. Such studies would be the next logical step to confirm any potential targets and pathways identified through broader screening methods like reporter gene assays. For instance, if Salviadienol B were found to have immunomodulatory effects, its activity could be tested in genetically modified immune cells lacking specific signaling proteins to pinpoint its molecular target.
Future Directions and Emerging Research Paradigms for Salviadienol B
Integration of Omics Data in Understanding Salviadienol B Action
The complexity of cellular responses to bioactive compounds necessitates a holistic approach. mdpi.com Future research on Salviadienol B would greatly benefit from the integration of multi-omics data, a strategy that has already transformed our understanding of complex diseases like glioblastoma. nih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct comprehensive models of how Salviadienol B impacts cellular networks. mdpi.comwhiterose.ac.uk
This integrated approach can help elucidate the compound's mechanism of action, identify novel molecular targets, and uncover biomarkers for its effects. For instance, treating cells with Salviadienol B and subsequently analyzing changes across these different molecular layers could reveal the signaling pathways it modulates. Machine learning algorithms will be instrumental in analyzing these large, heterogeneous datasets to identify meaningful patterns and predictive signatures of Salviadienol B activity. researchgate.net
Table 1: Potential Omics-Based Investigations for Salviadienol B
| Omics Level | Research Question | Potential Insights |
| Genomics | Does Salviadienol B interact with specific DNA sequences or influence genomic stability? | Identification of direct or indirect genomic targets. |
| Transcriptomics | How does Salviadienol B alter gene expression profiles in target cells? | Understanding of regulated biological pathways and processes. |
| Proteomics | Which proteins does Salviadienol B directly bind to or whose expression/activity is altered? | Pinpointing direct molecular targets and downstream effectors. |
| Metabolomics | How does Salviadienol B affect the metabolic fingerprint of a cell or organism? | Elucidation of its impact on cellular metabolism and bioenergetics. |
Development of Novel Chemical Probes Based on the Salviadienol B Scaffold
To rigorously investigate the function of specific proteins, potent, selective, and well-characterized small-molecule modulators known as chemical probes are indispensable. nih.govrsc.org The development of chemical probes based on the Salviadienol B structure is a critical next step in dissecting its biological roles. These probes would enable researchers to study its targets with high precision in cellular and potentially in vivo models. nih.govchemicalprobes.org
Artificial Intelligence and Machine Learning Applications in Salviadienol B Discovery
Table 2: Applications of AI/ML in Salviadienol B Research
| AI/ML Application | Description | Potential Outcome |
| Quantitative Structure-Activity Relationship (QSAR) | Using ML to model the relationship between the chemical structure of Salviadienol B analogs and their biological activity. | Prediction of the potency and selectivity of new derivatives. |
| De Novo Design | Employing generative AI to create novel chemical structures inspired by the Salviadienol B scaffold. | Discovery of new compounds with improved therapeutic properties. |
| Target Prediction | Utilizing AI algorithms to predict the most likely protein targets of Salviadienol B based on its structure and other data. | Hypothesis generation for mechanism of action studies. |
| Omics Data Analysis | Applying ML to integrate and find patterns in large-scale omics datasets generated from Salviadienol B-treated samples. | A deeper, systems-level understanding of the compound's effects. researchgate.netnih.gov |
Exploration of Unconventional Biological Roles and Interactions of Salviadienol B
Initial studies of natural products often focus on a narrow range of expected activities. However, many compounds have unconventional biological roles that are only revealed through broader, more exploratory screening. Future research should investigate Salviadienol B for activities beyond its currently presumed functions. This could involve screening against a wide array of cellular models, including those for rare diseases or non-traditional therapeutic areas.
Unbiased, high-throughput screening approaches, combined with phenotypic assays, can uncover unexpected biological effects. For example, investigating its influence on processes like cellular aging, autophagy, or the regulation of the extracellular matrix could reveal novel therapeutic opportunities. The unique three-dimensional structure of Salviadienol B may enable it to interact with protein targets that are considered "undruggable" by more conventional small molecules, opening up new avenues for therapeutic intervention.
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of Unii-2pbw62RN9T that researchers must prioritize in experimental design?
- Methodological Answer : Begin by characterizing solubility, stability (thermal/pH), and reactivity under experimental conditions. Use techniques like differential scanning calorimetry (DSC) for thermal stability and HPLC for purity analysis. Document storage conditions (e.g., inert atmosphere, temperature) to prevent degradation. Reference established protocols for compound handling, such as those in the Beilstein Journal of Organic Chemistry, which emphasize reproducibility through detailed experimental logs .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer :
-
Step 1 : Standardize synthesis protocols (e.g., reaction time, temperature, catalysts) and validate them across multiple batches.
-
Step 2 : Include negative controls (e.g., omitting key reactants) to confirm reaction specificity.
-
Step 3 : Publish detailed spectral data (NMR, IR) and chromatograms (HPLC) in supplementary materials, adhering to guidelines requiring "sufficient evidence for identity and purity" for novel compounds .
Table 1: Essential Characterization Techniques
Technique Parameters to Report Purpose NMR Chemical shifts, integration ratios Confirm molecular structure HPLC Retention time, purity % Assess batch consistency X-ray crystallography Unit cell dimensions Verify crystalline structure
Q. What are the best practices for integrating this compound into biological or chemical assays?
- Methodological Answer :
- Dose Optimization : Conduct pilot studies to determine the compound’s IC50 or EC50 using dose-response curves.
- Solvent Compatibility : Test solvents (e.g., DMSO, saline) for interference with assay readouts.
- Reference Standards : Compare results with known positive/negative controls to validate assay sensitivity .
Advanced Research Questions
Q. How should researchers design experiments to account for confounding variables in this compound’s mechanism-of-action studies?
- Methodological Answer :
- Multivariate Analysis : Use factorial designs to test interactions between variables (e.g., temperature, concentration).
- Blinding : Implement double-blind protocols to reduce observer bias.
- Replication : Perform independent replicates across labs to distinguish compound-specific effects from environmental noise. The European Union’s Toolbox Research Integrity highlights replication as a cornerstone of reliable results .
Q. What systematic approaches resolve contradictory data in this compound research (e.g., conflicting efficacy results)?
- Methodological Answer :
-
Root-Cause Analysis : Compare methodologies (e.g., assay type, cell lines) to identify variables causing discrepancies.
-
Meta-Analysis : Aggregate datasets from published studies to assess trends, weighting results by sample size and study quality.
-
Expert Consultation : Engage interdisciplinary reviewers to evaluate potential flaws, as recommended by the EUFIC for contextualizing conflicting findings .
Table 2: Common Contradictions & Resolution Strategies
Contradiction Type Example Resolution Approach Efficacy variability Inconsistent IC50 values Standardize assay conditions; validate with orthogonal assays Toxicity thresholds Disparate LD50 results Re-evaluate dosing protocols and model organisms
Q. How can computational models (e.g., QSAR, molecular docking) enhance empirical research on this compound?
- Methodological Answer :
- Model Validation : Calibrate computational predictions with experimental data (e.g., binding affinity assays).
- Iterative Refinement : Use discrepancies between predicted and observed results to refine parameters like force fields or solvation models.
- Hybrid Workflows : Combine in silico screening with high-throughput experimentation to prioritize candidate derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
